Methyl 2-oxo-2-(p-tolyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

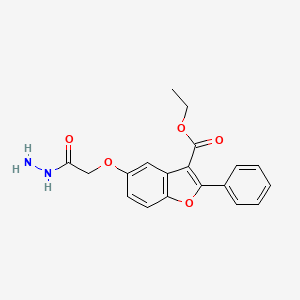

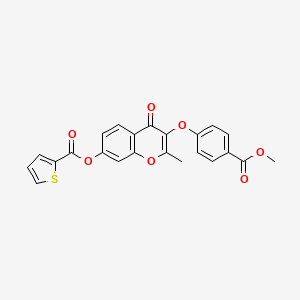

“Methyl 2-oxo-2-(p-tolyl)acetate” is a chemical compound with the molecular formula C10H10O3 . It is used in various chemical reactions and has a molecular weight of 178.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using experimental (XRD) and theoretical values (DFT and HF) . More detailed information about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For example, it was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 178.19 . It has a melting point of 66-68℃, a boiling point of 282℃, and a density of 1.07 . It is slightly soluble in dichloromethane, chloroform, and ethyl acetate .科学的研究の応用

Structural Characterization

- Methyl 2-oxo-2-(p-tolyl)acetate has been studied for its structural characterization. Morales-Ríos et al. (2006) focused on the crystalline and amorphous forms of methyl 2-(2-oxo-3-indolyl)acetate, noting significant differences in melting points and providing X-ray structures for certain polymorphs, which aids in understanding its chemical behavior (Morales-Ríos et al., 2006).

Synthesis Processes

- Sarkar & Roy (2002) discussed the synthesis of related compounds, such as p-tolyl 3,4-O-isopropylidene-2-O-(methylthiomethyl)-β-D-fucopyranose, showcasing the flexibility of methyl p-tolyl-related compounds in synthetic chemistry (Sarkar & Roy, 2002).

- Sakai et al. (1987) utilized a compound similar to this compound in the synthesis of α,α′-Divinyl Ketones, demonstrating its application in creating intermediates for natural product syntheses (Sakai et al., 1987).

Chemical Analysis Techniques

- Pinkernell et al. (1994) used a derivative of methyl p-tolyl in a method for determining peroxyacetic acid, illustrating its utility in analytical chemistry (Pinkernell et al., 1994).

Molecular and Computational Chemistry

- Zhou et al. (2017) investigated the mechanisms of Csp3-H functionalization of a related compound, ethyl 2-(methyl(p-tolyl)amino)acetate, providing insights into chemical interactions at a molecular level (Zhou et al., 2017).

Application in Corrosion Inhibition

- Elazhary et al. (2019) examined derivatives of this compound for their effectiveness as corrosion inhibitors, highlighting its potential in material science (Elazhary et al., 2019).

Biochemical Synthesis and Metabolism

- Nesbakken et al. (1988) explored the biosynthesis of 2-oxo-3-methylvalerate, related to this compound, in microbial systems, contributing to our understanding of biochemical pathways (Nesbakken et al., 1988).

Antibacterial Activity

- Karai et al. (2018) synthesized and characterized a compound related to this compound and evaluated its antibacterial activity, showing its potential in medical applications (Karai et al., 2018).

Industrial Applications

- Penkova et al. (2013) studied the separation of a reactive mixture including methyl acetate, which is related to this compound, demonstrating its relevance in industrial processes (Penkova et al., 2013).

Catalysis

- Wang et al. (2007) reported on the catalysis of reactions involving compounds similar to this compound, indicative of its potential in catalytic processes (Wang et al., 2007).

Safety and Hazards

The safety data sheet for “Methyl 2-oxo-2-(p-tolyl)acetate” provides important information about its hazards. It should be handled under inert gas and protected from moisture . It should be stored in a tightly closed container, in a cool and dry place . More detailed safety and hazard information can be found in the referenced safety data sheets .

特性

IUPAC Name |

methyl 2-(4-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFZBRICJIHTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)